[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride
Overview
Description
[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C6H9N3O·HCl. It is a derivative of oxadiazole, a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms.
Mechanism of Action
Mode of Action
It’s known that oxadiazole derivatives can interact with various biological targets through hydrogen bonding, given the presence of nitrogen and oxygen atoms in the oxadiazole ring .
Biochemical Pathways
Oxadiazole derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The exact pathways and downstream effects would depend on the specific targets of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylcarbonyl chloride with amidoxime to form the oxadiazole ring. The resulting intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-infective agent, with activities against bacteria, viruses, and parasites.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole ring and have similar biological activities.
Indole Derivatives: Indole-based compounds also exhibit a wide range of biological activities and are structurally similar due to the presence of heterocyclic rings.
Uniqueness
[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c7-3-5-8-6(10-9-5)4-1-2-4;/h4H,1-3,7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQVOEOUNQLWAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1332531-19-7 | |
Record name | (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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